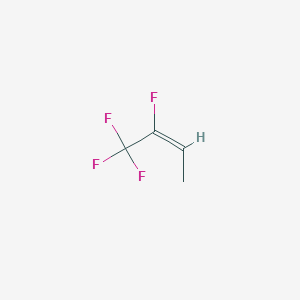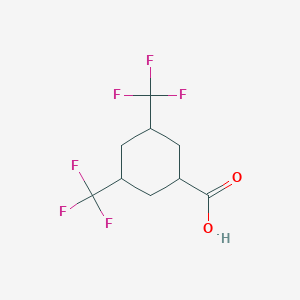
(E)-1,1,1,2-tetrafluorobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1,1,1,2-Tetrafluorobut-2-ene is an organic compound with the molecular formula C4H4F4. It is a fluorinated alkene, characterized by the presence of four fluorine atoms attached to the carbon chain. The “2E” notation indicates the geometric configuration of the double bond, where the higher priority substituents are on opposite sides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,1,1,2-Tetrafluorobut-2-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,2-tetrafluoroethane with acetylene under controlled conditions. This reaction requires a catalyst, such as palladium or nickel, and is carried out at elevated temperatures and pressures to ensure the desired product formation.
Industrial Production Methods
Industrial production of (2E)-1,1,1,2-Tetrafluorobut-2-ene often involves large-scale fluorination processes. These processes utilize specialized reactors and fluorinating agents, such as hydrogen fluoride or elemental fluorine, to achieve high yields and purity. The reaction conditions are carefully monitored to prevent side reactions and ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1,1,1,2-Tetrafluorobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding tetrafluorobutane.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Tetrafluorobutane.
Substitution: Various halogenated or functionalized derivatives.
Aplicaciones Científicas De Investigación
(2E)-1,1,1,2-Tetrafluorobut-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Mecanismo De Acción
The mechanism of action of (2E)-1,1,1,2-Tetrafluorobut-2-ene involves its interaction with molecular targets through its fluorinated double bond. The presence of fluorine atoms increases the compound’s electronegativity, affecting its reactivity and interaction with other molecules. The pathways involved often include electrophilic addition and nucleophilic substitution, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2-Tetrafluoroethane: A fluorinated alkane with similar fluorine content but different reactivity.
1,1,1-Trifluoropropene: Another fluorinated alkene with fewer fluorine atoms and different geometric configuration.
Hexafluorobut-2-ene: A compound with more fluorine atoms, leading to different chemical properties.
Uniqueness
(2E)-1,1,1,2-Tetrafluorobut-2-ene is unique due to its specific geometric configuration and the presence of four fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C4H4F4 |
|---|---|
Peso molecular |
128.07 g/mol |
Nombre IUPAC |
(E)-1,1,1,2-tetrafluorobut-2-ene |
InChI |
InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2H,1H3/b3-2+ |
Clave InChI |
MMJXXOIUVNOFPL-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C(\C(F)(F)F)/F |
SMILES canónico |
CC=C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















